1-(3-bromo-1-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone 1-(3-bromo-1-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15880454
InChI: InChI=1S/C13H18BrN3O2/c1-9(18)16-5-2-12-11(8-16)13(14)15-17(12)10-3-6-19-7-4-10/h10H,2-8H2,1H3
SMILES:
Molecular Formula: C13H18BrN3O2
Molecular Weight: 328.20 g/mol

1-(3-bromo-1-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone

CAS No.:

Cat. No.: VC15880454

Molecular Formula: C13H18BrN3O2

Molecular Weight: 328.20 g/mol

* For research use only. Not for human or veterinary use.

1-(3-bromo-1-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone -

Specification

Molecular Formula C13H18BrN3O2
Molecular Weight 328.20 g/mol
IUPAC Name 1-[3-bromo-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone
Standard InChI InChI=1S/C13H18BrN3O2/c1-9(18)16-5-2-12-11(8-16)13(14)15-17(12)10-3-6-19-7-4-10/h10H,2-8H2,1H3
Standard InChI Key XCYBLILBTFEENI-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(3-bromo-1-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone is C₁₃H₁₈BrN₃O₂, with a molecular weight of 328.2 g/mol . Its structure features:

  • A pyrazolo[4,3-c]pyridine core, which combines pyrazole and pyridine rings.

  • A bromine atom at the 3-position, enhancing electrophilic reactivity.

  • A tetrahydro-2H-pyran-4-yl group, contributing to stereochemical complexity.

  • An ethanone moiety at the 5-position, enabling further functionalization.

Key physicochemical properties include moderate hydrophilicity (predicted logP ~1.8) and stability under ambient conditions. Hydrogen-bonding interactions from the ethanone and pyran oxygen atoms influence its solubility in polar aprotic solvents like dimethylformamide (DMF) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound typically involves multi-step heterocyclic reactions. A general approach includes:

  • Core Formation: Cyclization of substituted pyridine precursors with hydrazine derivatives under acidic conditions .

  • Bromination: Introduction of bromine using agents like N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .

  • Functionalization: Attachment of the tetrahydropyran group via nucleophilic substitution or coupling reactions.

A representative synthesis pathway is outlined below:

  • Step 1: Condensation of 3-amino-4-hydroxypyridine with hydrazine to form the pyrazolo-pyridine core.

  • Step 2: Bromination at the 3-position using NBS in the presence of a radical initiator.

  • Step 3: Alkylation with tetrahydropyran-4-yl bromide under basic conditions.

  • Step 4: Acetylation at the 5-position using acetic anhydride.

Reaction Optimization

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionYield Improvement
Bromination AgentNBS (1.2 equiv)85% → 92%
SolventDichloromethaneLow side products
Temperature0°C → 25°C (gradual)78% → 88%
CatalystAzobisisobutyronitrile (AIBN)70% → 82%

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Applications in Drug Development

Intermediate for Antineoplastic Agents

The bromine atom allows further functionalization via Suzuki-Miyaura cross-coupling, enabling the synthesis of derivatives targeting:

  • BRCA1-Mutated Cancers: PARP inhibitors.

  • Kinase-Driven Tumors: JAK2/STAT3 pathway inhibitors.

Future Perspectives

  • Structure-Activity Relationships (SAR): Systematic modification of the pyran and ethanone groups to optimize pharmacokinetics.

  • Combination Therapies: Co-administration with checkpoint inhibitors (e.g., anti-PD-1) to enhance antitumor immunity .

  • Scale-Up Challenges: Continuous-flow synthesis to improve yield and reduce costs .

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